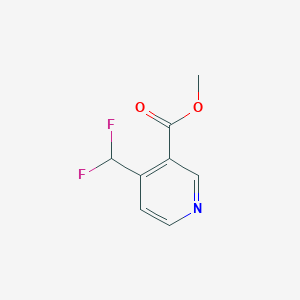
Methyl 4-(difluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(difluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a difluoromethyl group attached to the nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)nicotinate typically involves the introduction of a difluoromethyl group to the nicotinic acid framework. One common method involves the use of difluoromethylation reagents such as ClCF2H. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the difluoromethylation process .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The process may involve multiple steps, including acylation, cyclization, and hydrolysis, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 4-(difluoromethyl)nicotinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations.
4-Trifluoromethyl nicotinic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethyl-substituted cinnamic esters: Used for their antioxidant properties in non-polar environments.
Uniqueness: Methyl 4-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
methyl 4-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-11-3-2-5(6)7(9)10/h2-4,7H,1H3 |
Clave InChI |
SFBWMLZTYSMUBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


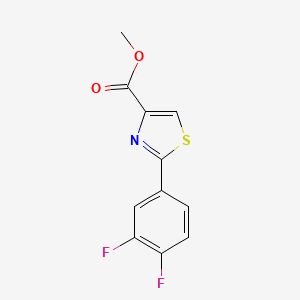
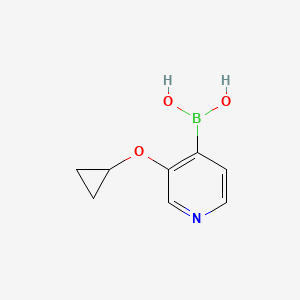
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
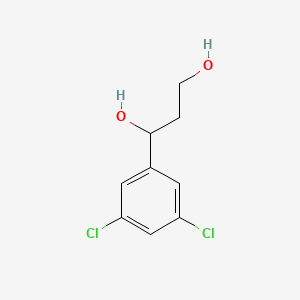
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
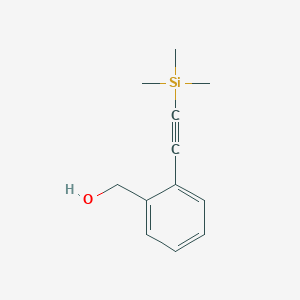
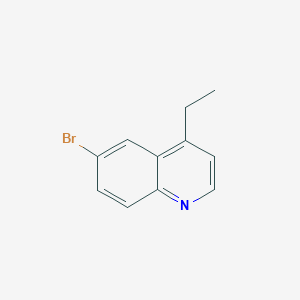
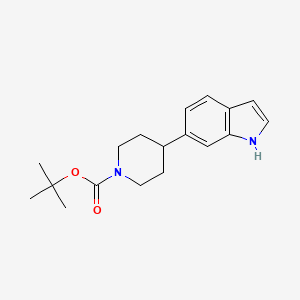
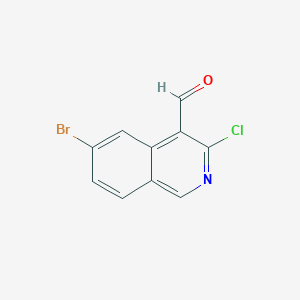
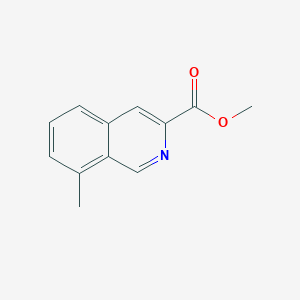
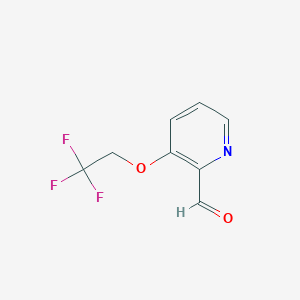
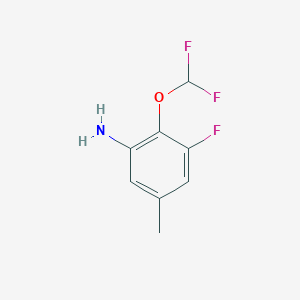
![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
